L-Glutaminyl-L-tryptophyl-L-asparaginyl-L-lysyl-L-prolyl-L-serine

Description

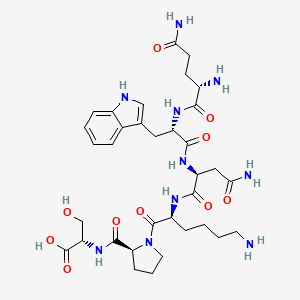

L-Glutaminyl-L-tryptophyl-L-asparaginyl-L-lysyl-L-prolyl-L-serine is a synthetic hexapeptide with the sequence Gln-Trp-Asn-Lys-Pro-Ser. Key features include:

- Functional groups: A basic lysine residue (positively charged at physiological pH), aromatic tryptophan (hydrophobic and UV-active), and polar residues (glutamine, asparagine, serine) that enhance solubility.

- Potential applications: Peptides of this size are often explored for bioactive roles, such as enzyme inhibitors, signaling molecules, or drug delivery systems due to their balance between specificity and bioavailability .

Properties

CAS No. |

648413-91-6 |

|---|---|

Molecular Formula |

C34H50N10O10 |

Molecular Weight |

758.8 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoic acid |

InChI |

InChI=1S/C34H50N10O10/c35-12-4-3-8-22(33(52)44-13-5-9-26(44)32(51)43-25(17-45)34(53)54)40-31(50)24(15-28(38)47)42-30(49)23(41-29(48)20(36)10-11-27(37)46)14-18-16-39-21-7-2-1-6-19(18)21/h1-2,6-7,16,20,22-26,39,45H,3-5,8-15,17,35-36H2,(H2,37,46)(H2,38,47)(H,40,50)(H,41,48)(H,42,49)(H,43,51)(H,53,54)/t20-,22-,23-,24-,25-,26-/m0/s1 |

InChI Key |

MPHYZZQCJXTUIS-YNAZAZDCSA-N |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCC(=O)N)N)C(=O)N[C@@H](CO)C(=O)O |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)N)N)C(=O)NC(CO)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Glutaminyl-L-tryptophyl-L-asparaginyl-L-lysyl-L-prolyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: Each amino acid is coupled to the growing chain using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).

Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

Cleavage: The completed peptide is cleaved from the resin and purified using HPLC (High-Performance Liquid Chromatography).

Industrial Production Methods

Industrial production of peptides like this compound often involves large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a host organism, such as E. coli, which then expresses the peptide. The peptide is subsequently purified from the host cells.

Chemical Reactions Analysis

Types of Reactions

L-Glutaminyl-L-tryptophyl-L-asparaginyl-L-lysyl-L-prolyl-L-serine can undergo various chemical reactions, including:

Oxidation: The tryptophan residue can be oxidized to form kynurenine.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

Substitution: Various chemical reagents depending on the desired modification.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can yield kynurenine, while reduction of disulfide bonds results in free thiols.

Scientific Research Applications

L-Glutaminyl-L-tryptophyl-L-asparaginyl-L-lysyl-L-prolyl-L-serine has several applications in scientific research:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in cellular signaling pathways and protein-protein interactions.

Medicine: Potential therapeutic applications due to its bioactive properties.

Industry: Utilized in the development of peptide-based materials and biocatalysts.

Mechanism of Action

The mechanism of action of L-Glutaminyl-L-tryptophyl-L-asparaginyl-L-lysyl-L-prolyl-L-serine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. For example, it may interact with cell surface receptors to trigger intracellular signaling cascades, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Compounds for Comparison

The following peptides, identified in the evidence, share partial sequence homology or functional residues with the target compound:

| Compound Name (Sequence) | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Residues |

|---|---|---|---|---|

| L-Threonine,Gln-Gln-Ser-Asn-Ser-Trp-Pro-His | 157597-34-7 | C₄₆H₆₅N₁₅O₁₆ | 1084.10 | Gln, Trp, Asn, Pro, His |

| Thr-Trp-Thr-Ala-Asn-Val-Gly-Lys-Gly-Gln-Pro-Ser | 207553-42-2 | C₅₄H₈₄N₁₆O₁₈ | 1245.34 | Trp, Asn, Lys, Gln, Pro, Ser |

| Lys-Asn-Thr-Trp-Thr-Cys-Gln-Ser-Ile-Ala-Phe-Pro-Ser | 172228-98-7 | C₇₀H₁₀₆N₁₈O₂₂S | 1583.76 | Trp, Asn, Gln, Pro, Ser, Cys |

Structural and Functional Analysis

Sequence Length and Composition

- Target peptide (6 residues) : Shorter chain length (~838.8 g/mol estimated) may enhance cell permeability compared to longer peptides like CAS 172228-98-7 (1583.76 g/mol) .

- CAS 157597-34-7 (8 residues): Contains two glutamine residues and a histidine, which introduces an imidazole group.

- CAS 207553-42-2 (12 residues) : Includes glycine and valine, which may promote structural flexibility. The lysine and glutamine residues overlap with the target, suggesting shared electrostatic properties .

Physicochemical Properties

- Solubility : The target’s lysine residue enhances water solubility at neutral pH, whereas CAS 157597-34-7’s histidine may reduce solubility in acidic environments .

Biological Activity

L-Glutaminyl-L-tryptophyl-L-asparaginyl-L-lysyl-L-prolyl-L-serine (abbreviated as G-T-A-K-P-S) is a complex peptide composed of six amino acids. Understanding its biological activity is crucial for exploring potential therapeutic applications, particularly in neurobiology and cellular functions. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activities associated with G-T-A-K-P-S.

G-T-A-K-P-S has the following chemical properties:

- Molecular Formula : C34H50N10O10

- Molecular Weight : 726.82 g/mol

- Structure : The peptide consists of a sequence of amino acids that contribute to its functional properties.

Neuroprotective Effects

Research indicates that peptides similar to G-T-A-K-P-S may exhibit neuroprotective properties. For instance, L-serine, a component of the peptide, has been shown to activate glycine receptors in the central nervous system (CNS), which can help mitigate excitotoxicity and promote neuronal survival .

- Activation of Glycine Receptors : Glycine receptors are chloride channels that, when activated, lead to hyperpolarization of neurons, reducing excitability and protecting against neurotoxic agents .

- Inhibition of Apoptosis : L-serine has been found to inhibit caspase-9 activity, which is involved in the apoptotic pathway, thereby preventing neuron death during excitotoxic events .

Cellular Proliferation

G-T-A-K-P-S may also play a role in cellular proliferation. L-serine is recognized as a critical precursor for the synthesis of nucleotides necessary for DNA replication and cell division . This suggests that G-T-A-K-P-S could support cellular growth and maintenance.

Study on Neurodegenerative Diseases

A study involving patients with amyotrophic lateral sclerosis (ALS) demonstrated that supplementation with L-serine improved clinical outcomes by enhancing neuronal function and reducing inflammatory responses . This suggests that peptides containing L-serine may have therapeutic potential in neurodegenerative conditions.

Animal Model Research

In animal models, administration of L-serine has been shown to protect against white matter injury induced by lysophosphatidylcholine. This protection was associated with enhanced oligodendrocyte proliferation and remyelination processes, indicating significant neuroprotective effects .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.